molecular formula C15H28N2O2 B15244674 (S)-1-(5-((R)-2-Methylpyrrolidin-1-yl)pentyl)pyrrolidine-2-carboxylic acid

(S)-1-(5-((R)-2-Methylpyrrolidin-1-yl)pentyl)pyrrolidine-2-carboxylic acid

Cat. No.: B15244674
M. Wt: 268.39 g/mol
InChI Key: PHDBRYRAAHYYKD-KGLIPLIRSA-N
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Description

(S)-1-(5-(®-2-Methylpyrrolidin-1-yl)pentyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a carboxylic acid functional group. The presence of chiral centers in the molecule makes it an interesting subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-(®-2-Methylpyrrolidin-1-yl)pentyl)pyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a chiral pyrrolidine derivative with a suitable alkylating agent under controlled conditions to introduce the desired substituents. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to maintain stereochemical integrity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. Flow microreactor systems have been shown to be more efficient and versatile compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better stereochemical outcomes.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-(®-2-Methylpyrrolidin-1-yl)pentyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

(S)-1-(5-(®-2-Methylpyrrolidin-1-yl)pentyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (S)-1-(5-(®-2-Methylpyrrolidin-1-yl)pentyl)pyrrolidine-2-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The chiral centers in the molecule allow it to interact selectively with chiral receptors or enzymes, leading to specific biological or chemical outcomes. The pathways involved often include binding to active sites on enzymes or receptors, resulting in inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(5-((S)-2-Methylpyrrolidin-1-yl)pentyl)pyrrolidine-2-carboxylic acid: This is the enantiomer of the compound and has different stereochemical properties.

    Pyrrolidine-2-carboxylic acid derivatives: These compounds share the pyrrolidine ring and carboxylic acid functional group but differ in their substituents.

Uniqueness

(S)-1-(5-(®-2-Methylpyrrolidin-1-yl)pentyl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which allows for selective interactions with chiral targets. This makes it particularly valuable in applications where stereochemical purity is crucial, such as in the development of pharmaceuticals and chiral catalysts .

Properties

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

(2S)-1-[5-[(2R)-2-methylpyrrolidin-1-yl]pentyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H28N2O2/c1-13-7-5-11-16(13)9-3-2-4-10-17-12-6-8-14(17)15(18)19/h13-14H,2-12H2,1H3,(H,18,19)/t13-,14+/m1/s1

InChI Key

PHDBRYRAAHYYKD-KGLIPLIRSA-N

Isomeric SMILES

C[C@@H]1CCCN1CCCCCN2CCC[C@H]2C(=O)O

Canonical SMILES

CC1CCCN1CCCCCN2CCCC2C(=O)O

Origin of Product

United States

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